REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:13]=[C:9]([C:10]([NH2:12])=[O:11])[C:8]([OH:14])=[CH:7][CH:6]=1)=[O:4].[CH2:15]([NH:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CC(CC)=O>[CH2:23]([N:22]([CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH2:2][C:3]([C:5]1[CH:13]=[C:9]([C:10]([NH2:12])=[O:11])[C:8]([OH:14])=[CH:7][CH:6]=1)=[O:4])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1
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Name
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|
Quantity
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515 g
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Type
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reactant
|
Smiles
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BrCC(=O)C1=CC=C(C(C(=O)N)=C1)O
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Name
|
|
Quantity
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750 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)NCC1=CC=CC=C1
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Name
|
|
Quantity
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3 L
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Type
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solvent
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Smiles
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CC(=O)CC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for one hour
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Duration
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1 h
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Type
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FILTRATION
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Details
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the dibenzylamine hydrobromide was filtered
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Type
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CUSTOM
|
Details
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dried
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Type
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TEMPERATURE
|
Details
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to cool
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Type
|
CUSTOM
|
Details
|
when the crude product crystallised
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Type
|
FILTRATION
|
Details
|
This was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethyl acetate, (5 l)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(CC(=O)C1=CC=C(C(C(=O)N)=C1)O)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 336 g | |
YIELD: CALCULATEDPERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |